Methylthiochroman-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

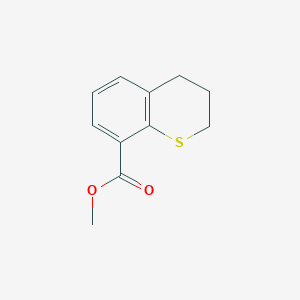

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is a heterocyclic organic compound with the molecular formula C11H12O2S and a molecular weight of 208.2768 . This compound is known for its versatility in organic synthesis, making it a valuable reagent in the production of various pharmaceuticals, fragrances, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a sulfur-containing compound and a carboxylate ester, which undergo cyclization to form the benzothiopyran ring.

Industrial Production Methods

In industrial settings, the production of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: Involving the formation of a new bond between the reactant and a nucleophile.

Electrophilic Substitution Reactions: Involving the formation of a new bond between the reactant and an electrophile.

Nucleophilic Addition Reactions: Involving the formation of a new bond between the reactant and a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, and electrophiles such as halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while electrophilic substitution with a halogen may result in a halogenated benzothiopyran.

Scientific Research Applications

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves its ability to undergo various chemical reactions. It can participate in nucleophilic and electrophilic substitution reactions, as well as nucleophilic addition reactions. These reactions enable the compound to interact with molecular targets and pathways, potentially leading to its observed biochemical and physiological effects.

Comparison with Similar Compounds

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be compared with other similar compounds, such as:

1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and anticancer properties.

6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-one:

Biological Activity

Methylthiochroman-8-carboxylate is a compound belonging to the thiochroman family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological applications of this compound, drawing from diverse research findings.

Chemical Structure

This compound is characterized by its thiochroman core with a carboxylate group at the 8-position. This structure is significant as it influences the compound's biological properties.

Anticancer Activity

Research has indicated that derivatives of thiochroman, including this compound, exhibit notable anticancer properties. For instance, studies on thiochroman-4-one derivatives revealed significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.76 to 7.52 µM .

Table 1: Anticancer Activity of Thiochroman Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.76 |

| Thiochroman-4-one | HepG2 | 7.52 |

| Thiochroman-4-one | CT26 | 5.00 |

Antileishmanial Activity

This compound has also been evaluated for its antileishmanial activity. In vitro studies demonstrated that certain thiochroman derivatives exhibited EC50 values lower than 10 µM against Leishmania panamensis, indicating strong potential as antileishmanial agents .

Table 2: Antileishmanial Activity of Thiochroman Derivatives

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | <10 | >100 |

| Thiosemicarbazone derivative | 5.1 | 20 |

The biological activity of this compound is attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, compounds containing a vinyl sulfone moiety have shown enhanced cytotoxic effects by inducing G2/M phase arrest in cancer cells .

Case Studies

- Anticancer Study : A recent study evaluated various thiochroman derivatives against a panel of human tumor cell lines, showing that modifications in the thiochroman structure could enhance anticancer activity significantly .

- Antileishmanial Study : Another study focused on the synthesis of acyl hydrazone derivatives of thiochromans, which were tested for their efficacy against Leishmania parasites. The results indicated that structural modifications led to improved selectivity and reduced cytotoxicity towards human cells .

Properties

Molecular Formula |

C11H12O2S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

methyl 3,4-dihydro-2H-thiochromene-8-carboxylate |

InChI |

InChI=1S/C11H12O2S/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3 |

InChI Key |

NZJXVVYFVFUDQC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1SCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.